Enhanced Electrophilicity and Altered Reactivity Due to -CF₃ Group
A computational study comparing the concerted hydrolysis of isocyanates (R-NCO) with various substituents (R = H, CH₃, Ph, CF₃) demonstrated that the substituent effect on isocyanates becomes notable only in the presence of the strongly electron-withdrawing CF₃ group [1]. The charges on the isocyanate carbon (N=C=O) correlated well with the activation enthalpy for hydrolysis, indicating a distinct electronic environment and altered reactivity profile for the CF₃-substituted compound compared to H-, CH₃-, and Ph-substituted analogs [1].
| Evidence Dimension | Substituent Effect on Hydrolysis Reactivity |
|---|---|
| Target Compound Data | Significant substituent effect observed; charges on N=C=O correlate with activation enthalpy. |
| Comparator Or Baseline | H-NCO, CH₃-NCO, Ph-NCO: Substituent effect is negligible. |
| Quantified Difference | Substituent effect is 'notable only in the presence of the strongly electron-withdrawing CF3 group' [1]. |
| Conditions | B3LYP/6-31+G(2d,2p) computational model, concerted hydrolysis with a 'two-water-molecule' model. |
Why This Matters
This computational evidence confirms that the CF₃ group uniquely alters the electronic properties and reactivity of the isocyanate functional group, a critical factor for synthetic chemists designing novel reactions or optimizing yields.
- [1] Ivanova, E. V.; Muchall, H. M. Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. J. Phys. Chem. A 2007, 111 (42), 10824–10833. View Source
